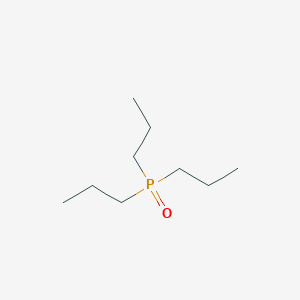
Zirconiumdioxid
Übersicht
Beschreibung
Zirconium(IV) oxide (ZrO2) which is also known as zirconia is a ceramic nanoparticle that can be used as a nano-filler. It can be incorporated in a variety of polymer and metal composites to improve the thermo-mechanical properties of the base material.
Wissenschaftliche Forschungsanwendungen
Photolumineszenz und strukturelle Eigenschaften
Zirconiumoxid (ZrO2)-Dünnschichten werden mit der Radiofrequenz-Magnetronsputtermethode auf Glassubstraten bei verschiedenen Drücken hergestellt . Die Auswirkungen des Wachstumsdrucks auf die Eigenschaften der gewachsenen Zirkoniananostrukturen werden untersucht . ZrO2-Dünnschichten gelten aufgrund ihres hohen Transmissionswerts als potenzielle Materialien für transparente elektronische Geräte .
Industrielle Anwendungen
Zirconiumdioxid wird aufgrund seiner physikalischen und chemischen Eigenschaften in verschiedenen Industrien eingesetzt . Es wird in der Automobilindustrie, Elektronikindustrie, Energie- und Industrielle Ökologie, Geräteherstellung und Maschinenbau eingesetzt . Es wird auch bei der Herstellung von zirkonbasierten Feuerfestmaterialien, Keramiken, Emaillen, Glas, superharten Materialien eingesetzt .
Katalysatoren und korrosionsbeständige Verbundwerkstoffe
This compound wird aufgrund seiner überlegenen chemischen und physikalischen Vorteile in verschiedenen Gütern verwendet, darunter Katalysatoren und korrosionsbeständige Verbundwerkstoffe .
Materialien mit hoher Härte und Festigkeit
This compound, das eine Reihe von spezifischen Eigenschaften besitzt, wird häufig verwendet, um Struktur- und Funktionsmaterialien mit hoher Härte, Festigkeit, Rissbeständigkeit, Verschleißfestigkeit und chemischer Korrosion zu erhalten .
Materialien mit hoher Dielektrizitätskonstante
Zirkonbasierte High-k-Gate-Dielektrika werden mit vielen Abscheidungsprozessen hergestellt, wie z. B. Atomic Layer Deposition (ALD), Sol-Gel-Verfahren, Chemical Vapor Deposition (CVD), Sputtern, Molecular Beam Epitaxy (MBE), Elektronenstrahlverdampfung (EBE), Pulsed Laser Deposition (PLD) .
Sauerstoffsensoren und Brennstoffzellen
This compound wird aufgrund seiner ausgezeichneten Eigenschaften in vielen wichtigen Anwendungen bevorzugt, wie z. B. bei Sauerstoffsensoren und als Bestandteil von Festkörper-Brennstoffzellen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="1
Wirkmechanismus
Target of Action
Zirconium dioxide, also known as zirconia, is a white crystalline oxide of zirconium . It is primarily used in the ceramics industry due to its high thermal resistivity, mechanical resistance, and abrasive properties . Its most naturally occurring form, with a monoclinic crystalline structure, is the mineral baddeleyite .
Mode of Action
Zirconia is chemically unreactive. It is slowly attacked by concentrated hydrofluoric acid and sulfuric acid. When heated with carbon, it converts to zirconium carbide. When heated with carbon in the presence of chlorine, it converts to zirconium (IV) chloride . This conversion is the basis for the purification of zirconium metal .
Biochemical Pathways
Zirconia nanoparticles have been synthesized using compounds from bacteria, fungi, microalgae, and plants, which allow reducing, capping, chelating, and stabilizing during the transformation of zr4+ into zro2 nanoparticles .
Pharmacokinetics
Zirconia-based nanomaterials have been noted for their high stability and biocompatibility, which could potentially impact their bioavailability .
Result of Action
Zirconia nanoparticles have shown unique properties such as a nanoscale size of 5–50 nm, diverse morphologies, e.g., nanospheres, nanorods, and nanochains, and wide bandgap energy of 3.7–5.5 eV . Their high stability and biocompatibility make them suitable for various biomedical and environmental applications, such as pathogen and cancer inactivation, and pollutant removal .
Action Environment
The action of zirconium dioxide can be influenced by environmental factors. For instance, the synthesis of zirconia nanoparticles can be affected by the presence of bacteria, fungi, microalgae, and plants . Additionally, the presence of other elements or compounds, such as calcium or yttrium, can stabilize zirconia in the cubic phase .
Biochemische Analyse
Biochemical Properties
Zirconium dioxide nanoparticles (ZrO2 NPs) play a significant role in the domain of medicine and pharmacy. They act as anticancer, antibacterial, and antioxidant agents and are used in tissue engineering due to their reliable curative biomedical applications .
Cellular Effects
Zirconium dioxide has demonstrated potential anticancer activity against various cancer cells . It also exhibits potential antibacterial activity against various bacterial strains and has demonstrated excellent antioxidant activity .
Molecular Mechanism
The molecular mechanism of Zirconium dioxide’s effects is complex and multifaceted. It involves interactions with various biomolecules, leading to changes in cellular function. For instance, Zirconium dioxide-based nanomaterials have exhibited highly sensitive biosensing activity toward the sensing of glucose and other biological species .
Temporal Effects in Laboratory Settings
In laboratory settings, Zirconium dioxide demonstrates high stability and long-term effects on cellular function . Its effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Zirconium dioxide vary with different dosages in animal models
Metabolic Pathways
Given its wide range of biomedical applications, it is likely that Zirconium dioxide interacts with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of Zirconium dioxide within cells and tissues are complex processes that likely involve various transporters and binding proteins
Subcellular Localization
Given its wide range of biomedical applications, it is likely that Zirconium dioxide is directed to specific compartments or organelles within the cell .
Eigenschaften
IUPAC Name |
dioxozirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMNRKCIXSYSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Zr]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZrO2, O2Zr | |
| Record name | Zirconium(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | zirconium dioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium_dioxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315847 | |
| Record name | Baddeleyite (ZrO2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12036-23-6, 1314-23-4 | |
| Record name | Baddeleyite (ZrO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baddeleyite (ZrO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium dioxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16552 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zirconium dioxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Baddeleyite (ZrO2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Baddeleyite (ZrO2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes zirconia a suitable material for dental restorations?
A1: Zirconia possesses excellent biocompatibility [], [], high flexural strength [], and favorable esthetics [], making it suitable for dental applications.
Q2: How does the sintering process affect zirconia's properties?
A2: The sintering process can influence zirconia's phase composition and mechanical properties. For instance, high-speed sintering can alter the microstructure and mechanical characteristics compared to traditional sintering methods [].
Q3: Is zirconia susceptible to degradation in the oral environment?
A3: While zirconia exhibits excellent biocompatibility, some studies have reported a low incidence of aging and degradation of zirconia in vivo, highlighting the need for further investigation [].
Q4: How does zirconia compare to titanium for dental implants in terms of bacterial adhesion?
A4: Zirconia exhibits significantly lower adhesion of periodontopathogenic and cariogenic bacteria compared to traditional titanium alloys, suggesting a potential advantage in reducing the risk of infections [].
Q5: What is the chemical formula and molecular weight of zirconia?
A5: The chemical formula of zirconia is ZrO2, and its molecular weight is 123.22 g/mol.
Q6: What are the different crystalline phases of zirconia?
A6: Zirconia exists in three main polymorphs: monoclinic, tetragonal, and cubic []. The tetragonal phase is often stabilized for dental applications due to its superior mechanical properties [].
Q7: Can zirconia be used as a catalyst?
A7: Yes, zirconia can act as a catalyst, particularly in its sulfated form (SO4 2− /ZrO2), demonstrating activity in selective catalytic reduction (SCR) of nitrogen oxides with hydrocarbons [].
Q8: How does the addition of metal oxides influence zirconia's catalytic properties?
A8: Adding metal oxides like cobalt, iron, and manganese to sulfated zirconia can enhance its catalytic activity in SCR reactions [].
Q9: How does the presence of water vapor and sulfur dioxide affect zirconia-based catalysts?
A9: Unlike many zeolite and oxide catalysts, sulfated zirconia systems demonstrate low sensitivity to water vapor and sulfur dioxide, making them suitable for SCR processes in challenging environments [].
Q10: How does the position of yttrium atoms in the zirconia lattice affect its properties?
A10: Theoretical studies using Density Functional Theory (DFT) reveal that the position of yttrium atoms in the zirconia crystal lattice influences its surface charge density and adsorption properties [].
Q11: Does the presence of yttrium impact the hydration behavior of zirconia?
A11: Yes, DFT calculations indicate that the surface charge density of the 001 surface of a tetragonal zirconia plate increases with the degree of hydration, especially in the presence of yttrium [].
Q12: What analytical techniques are employed to study the bonding interface of zirconia restorations?
A12: Non-destructive techniques like Focused Ion Beam (FIB) technology combined with Scanning Electron Microscopy (SEM), Energy Dispersive X-ray (EDX) mapping, and conventional microscopy are used to analyze the bonding interface of zirconia restorations [].
Q13: What methods are used to study the mechanical properties of zirconia composites?
A13: Mechanical properties such as bending strength, modulus of elasticity, and fracture resistance are typically evaluated using tests like the three-point bending flexion test [], lateral unconfined compressive test [], and chewing simulations [].
Q14: How do composite resins reinforced with zirconia and titania compare to unmodified resins for provisional restorations?
A14: The addition of titania and zirconia mixtures to acrylic resins can enhance mechanical properties like bending strength and toughness, improving their suitability for provisional fixed restorations [].
Q15: What types of dental restorations can be fabricated using zirconia?
A15: Zirconia is used for various restorations, including full and partial coverage crowns, fixed partial dentures, veneers, posts and cores, implant abutments, and implants [], [], [].
Q16: What are the advantages of using zirconia in implant dentistry?
A16: Besides its biocompatibility and strength, zirconia's tooth-like color makes it aesthetically appealing for implant-supported restorations, especially in esthetically demanding areas [].
Q17: What are "root analogue" zirconia implants?
A17: Root analogue zirconia implants are designed to replicate the natural anatomy of extracted teeth, offering a "socket friendly" approach to immediate implantation [], [].
Q18: How does the clinical performance of zirconia implants compare to titanium implants?
A18: While zirconia implants demonstrate promising clinical outcomes, including good osseointegration [], long-term clinical studies are needed to definitively compare their performance with titanium implants [].
Q19: What is Rapid Layer Technology (RLT), and how is it used in zirconia restorations?
A19: RLT utilizes CAD/CAM technology to fabricate veneer layers that are adhesively bonded to zirconia frameworks, eliminating the need for firing steps and potentially increasing restoration lifetime [].
Q20: What types of cements are used for fixing zirconia restorations?
A20: Various cements are used for zirconia restorations, and the choice often depends on factors like bond strength, handling properties, and clinical situation [].
Q21: How can the bond strength between zirconia and dental cements be improved?
A21: Surface treatments, such as air-abrasion, etching with hydrofluoric acid, and the use of primers containing silane, can significantly enhance the bond strength between zirconia and dental cements [], [].
Q22: What is the influence of the abutment material on the optical outcome of zirconia crowns?
A22: Zirconia abutments demonstrate the lowest color difference (ΔE) values compared to titanium and anodized titanium abutments, indicating better aesthetic outcomes [].
Q23: Does the thickness of peri-implant soft tissue affect the color perception of zirconia restorations?
A23: While soft tissue thickness can impact the overall aesthetics, studies show that it does not significantly affect the color difference (ΔE) values of zirconia restorations at the peri-implant soft tissue level [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


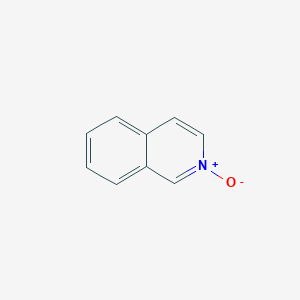
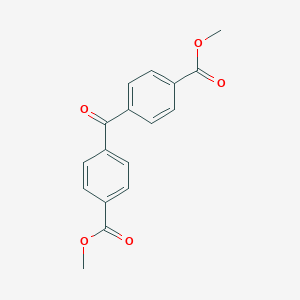

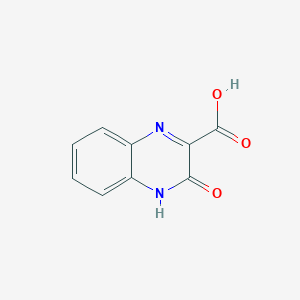
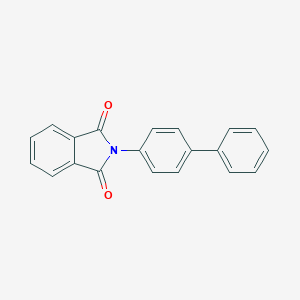
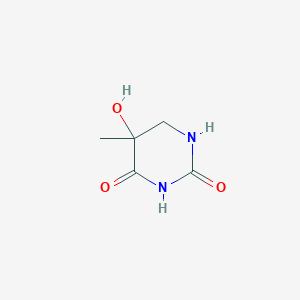
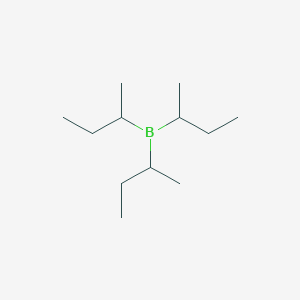
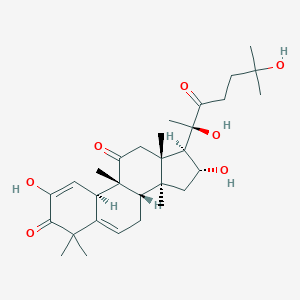

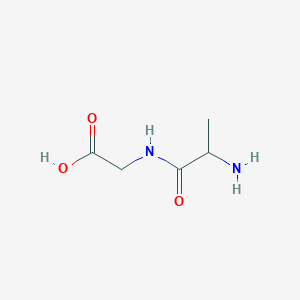
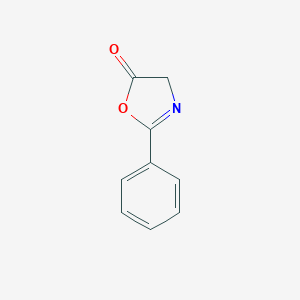
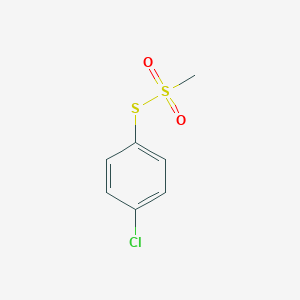
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)
